molecular formula C12H14ClNO2 B1312445 (E)-tert-Butyl 4-chlorobenzylidenecarbamate CAS No. 779342-75-5

(E)-tert-Butyl 4-chlorobenzylidenecarbamate

Cat. No. B1312445
M. Wt: 239.7 g/mol
InChI Key: NZWWXKWBUQUIIT-RIYZIHGNSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound (E)-1-(4-chlorobenzylidene)semicarbazide was synthesized and characterized by elemental analysis, IR spectra, 1H NMR spectra, and single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure and electronic properties of similar compounds have been investigated using the density functional theory method (B3LYP) with a 6-31G (d) basis set . The atomic charges and frontier molecular orbital energies were also performed .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the molecular geometry and electronic properties of the Schiff base compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline in the ground state have been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the nonlinear optical properties of 4-methyl N-(4-chlorobenzylidene) aniline crystal were measured by Z-scan technique .

Scientific Research Applications

Asymmetric Mannich Reaction

(E)-tert-Butyl benzylidinecarbamate plays a significant role in the field of organic synthesis, particularly in asymmetric Mannich reactions. This involves the synthesis of chiral amino carbonyl compounds using proline and includes steps like purification and waste disposal for safety. Such reactions are crucial for the development of enantiomerically pure substances, which have wide applications in pharmaceuticals and other industries (Yang, Pan, & List, 2009).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are closely related to (E)-tert-Butyl 4-chlorobenzylidenecarbamate, serve as building blocks in organic synthesis. They are derived from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This showcases their versatility in the synthesis of complex organic compounds (Guinchard, Vallée, & Denis, 2005).

Metalation and Alkylation Studies

Research on tert-butyl carbamate derivatives has been conducted to understand their ability to undergo metalation between nitrogen and silicon, followed by reactions with electrophiles. This study is pivotal in the field of organosilicon chemistry, as it provides insights into the synthesis of α-functionalized α-amino silanes, which areimportant intermediates in various chemical syntheses (Sieburth, Somers, & O'hare, 1996).

Synthesis of Hindered Phenol Antioxidants

In a study focused on creating new antioxidants, compounds like tert-butyl 4-hydroxyl benzyl carbamate were synthesized. These antioxidants, with higher molecular weight, have shown significant effectiveness in protecting materials like polypropylene against thermal oxidation. This application is vital in materials science for enhancing the durability and stability of polymers (Pan, Liu, & Lau, 1998).

Rhodium-Catalyzed Enantioselective Additions

Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, a derivative of (E)-tert-Butyl 4-chlorobenzylidenecarbamate, has been used in rhodium-catalyzed enantioselective additions to N-Boc amines. This process is significant in synthetic organic chemistry for the preparation of chiral compounds and involves techniques like Schlenk and alpha-carbamoyl sulfones (Storgaard & Ellman, 2009).

Synthesis of Amino Phenylcarbamates

The synthesis of new compounds like tert-butyl 2-amino phenylcarbamate, which is related to (E)-tert-Butyl 4-chlorobenzylidenecarbamate, has been studied for potential applications in medicinal chemistry. The methods used for synthesis, such as atmospheric and pressure reactions, provide valuable insights for the pharmaceutical industry (Feng-hu, 2014).

Safety And Hazards

The safety data sheet of a similar compound, triticonazole, indicates that it may be harmful if swallowed and may cause harm to breast-fed children . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on how water and similar dimers communicate with each other through hydrogen bonds . The most stable dissociation energies could be confirmed using the DLPNO-CCSD (T) method .

properties

IUPAC Name

tert-butyl (NE)-N-[(4-chlorophenyl)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWWXKWBUQUIIT-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457308
Record name (E)-tert-Butyl 4-chlorobenzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-Butyl 4-chlorobenzylidenecarbamate

CAS RN

779342-75-5, 685132-77-8
Record name (E)-tert-Butyl 4-chlorobenzylidenecarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(4-chlorophenyl)methylidene]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TA Davis, AE Vilgelm, A Richmond… - The Journal of organic …, 2013 - ACS Publications
Chiral nonracemic cis-4,5-bis(aryl)imidazolines have emerged as a powerful platform for the development of cancer chemotherapeutics, stimulated by the Hoffmann-La Roche …
Number of citations: 61 pubs.acs.org
D Ramella - 2013 - search.proquest.com
Since its discovery in 1912, the Mannich reaction has been widely utilized in organic chemistry to form CC bonds. Reactivity of an enol with an imine allows for easy formation of a [beta]-…
Number of citations: 2 search.proquest.com

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